Solubility of 3-(4-Methylphenyl)cyclohex-2-en-1-one in organic solvents
Solubility of 3-(4-Methylphenyl)cyclohex-2-en-1-one in organic solvents
An In-Depth Technical Guide to the Solubility of 3-(4-Methylphenyl)cyclohex-2-en-1-one in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical parameter that profoundly influences its entire development lifecycle—from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive analysis of the solubility characteristics of 3-(4-Methylphenyl)cyclohex-2-en-1-one, a substituted cyclohexenone of interest in synthetic and medicinal chemistry. In the absence of extensive published quantitative data, this document establishes a predictive framework based on first principles of chemical structure and polarity. Furthermore, it delivers a detailed, field-proven experimental protocol for researchers to determine precise solubility values. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and manipulate the solubility of this compound for process optimization and formulation development.
Physicochemical Profile and Structural Analysis of 3-(4-Methylphenyl)cyclohex-2-en-1-one
Understanding the solubility of a molecule begins with a thorough analysis of its structural and electronic properties. The molecule 3-(4-Methylphenyl)cyclohex-2-en-1-one (C₁₃H₁₄O) possesses a unique combination of functional groups that dictate its interactions with various solvents.
The core structure is a cyclohexenone ring, which contains a polar carbonyl group (C=O) and a nonpolar hydrocarbon backbone. The carbonyl oxygen can act as a hydrogen bond acceptor, a crucial factor for its solubility in protic solvents. Attached to this ring is a p-tolyl (4-methylphenyl) group, which adds significant nonpolar character and potential for π-π stacking interactions.
Unlike analogs such as 3-[(4-Methylphenyl)amino]cyclohex-2-en-1-one, the target molecule lacks a hydrogen bond-donating group, which reduces its overall polarity and limits its ability to form strong hydrogen bonds with acceptor solvents. This structural difference is key to predicting its solubility behavior.
| Property | Value / Description | Rationale / Source |
| Molecular Formula | C₁₃H₁₄O | - |
| Molar Mass | 186.25 g/mol | Calculated |
| Core Structure | Cyclohexenone | Contains a polar ketone and nonpolar aliphatic carbons. |
| Key Substituent | p-Tolyl group | Adds significant nonpolar, aromatic character. |
| Predicted Polarity | Moderately Polar / Predominantly Nonpolar | The large hydrocarbon and aromatic portion of the molecule dominates the polarity of the single carbonyl group. |
| Hydrogen Bond Donor | No | The molecule lacks acidic protons (e.g., -OH, -NH). |
| Hydrogen Bond Acceptor | Yes (1) | The oxygen atom of the carbonyl group can accept a hydrogen bond. |
| Predicted XLogP3 | ~3.0 - 3.5 | Estimated based on the structure and comparison to more polar analogs like 3-[(4-Methylphenyl)amino]cyclohex-2-en-1-one (XLogP3 = 2.5).[1] |
Theoretical Framework for Solubility: "Like Dissolves Like"
The principle of "like dissolves like" is the cornerstone for predicting solubility. It posits that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.[2] For 3-(4-Methylphenyl)cyclohex-2-en-1-one, we can predict its interactions as follows:
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Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. The large nonpolar surface area of the tolyl and cyclohexene components suggests that the compound will have some affinity for these solvents. Toluene, being aromatic, may further enhance solubility through π-π interactions with the p-tolyl ring.
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Polar Aprotic Solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone): These solvents possess significant dipole moments but do not donate hydrogen bonds. They are highly effective at solvating the polar carbonyl group through dipole-dipole interactions while also accommodating the nonpolar regions of the molecule. This class of solvents is predicted to be highly effective.
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Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can engage in hydrogen bonding. While the compound cannot donate a hydrogen bond, its carbonyl oxygen can act as an acceptor. This interaction, combined with the solvent's ability to solvate the hydrocarbon portions, suggests moderate to good solubility, particularly upon heating. This is supported by qualitative evidence from the synthesis of similar compounds, which are often recrystallized from ethanol.[3]
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Highly Polar Solvents (e.g., Water, DMSO): Water is a poor solvent for largely nonpolar molecules due to its strong, extensive hydrogen-bonding network. The energy cost to break these bonds to accommodate the nonpolar solute is high. Therefore, solubility in water is expected to be extremely low. DMSO is a very strong polar aprotic solvent, and while it will interact with the carbonyl group, its high polarity may not be an ideal match for the largely nonpolar character of the solute.
Predictive Solubility Profile in Common Organic Solvents
Based on the theoretical framework, the following table provides a predictive assessment of the solubility of 3-(4-Methylphenyl)cyclohex-2-en-1-one at ambient temperature. This serves as a practical starting point for solvent screening in experimental settings.
| Solvent | Class | Relative Polarity Index | Predicted Solubility | Rationale |
| n-Hexane | Nonpolar | 0.1 | Low to Insoluble | Poor match for the polar carbonyl group. |
| Toluene | Nonpolar, Aromatic | 2.4 | Medium | Good match for nonpolar regions; potential for π-π interactions enhances solubility over aliphatic nonpolar solvents. |
| Diethyl Ether | Nonpolar | 2.8 | Medium to High | Moderately polar ether oxygen can interact with the carbonyl group, while the ethyl groups solvate the nonpolar structure. |
| Dichloromethane (DCM) | Polar Aprotic | 3.1 | High | Excellent balance of polarity to solvate the ketone without being too polar for the hydrocarbon frame. |
| Ethyl Acetate | Polar Aprotic | 4.4 | High | Similar to DCM, the ester group provides polarity to dissolve the solute effectively. |
| Acetone | Polar Aprotic | 5.1 | High | The polar ketone group is a good match for the solute's carbonyl. |
| 2-Propanol (IPA) | Polar Protic | 3.9 | Medium | Can act as an H-bond donor to the solute's carbonyl. Good general-purpose solvent. |
| Ethanol | Polar Protic | 4.3 | Medium | Similar to IPA. Often used for recrystallization, indicating high solubility when hot and lower solubility when cold.[3] |
| Methanol | Polar Protic | 5.1 | Medium to Low | Higher polarity than ethanol makes it a slightly poorer match for the large nonpolar regions. |
| Acetonitrile | Polar Aprotic | 5.8 | Medium to Low | High polarity may not be optimal for the largely nonpolar solute. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | Low | Very high polarity makes it a poor solvent for this compound. |
| Water | Polar Protic | 10.2 | Insoluble | Highly mismatched polarity and inability of the solute to overcome the water H-bond network. |
A-to-Z Protocol for Quantitative Solubility Determination
To move from prediction to precise data, a robust experimental protocol is required. The isothermal shake-flask method is the gold standard for determining equilibrium solubility and is highly recommended.[2]
Principle
An excess of the solid solute is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered to remove undissolved solid, and the concentration of the solute in the clear filtrate is measured using a calibrated analytical method, typically High-Performance Liquid Chromatography (HPLC).
Required Materials and Equipment
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3-(4-Methylphenyl)cyclohex-2-en-1-one (solid, >98% purity)
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Selected organic solvents (HPLC grade)
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Analytical balance
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Glass vials with PTFE-lined screw caps (e.g., 4 mL or 20 mL)
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Temperature-controlled orbital shaker or rotator
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Centrifuge
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Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)
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Volumetric flasks and pipettes
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HPLC system with a suitable detector (e.g., UV-Vis) and column (e.g., C18)
Step-by-Step Experimental Workflow
Step 1: Preparation of Stock Solution for Calibration
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Accurately weigh approximately 10 mg of the compound into a 10 mL volumetric flask.
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Dissolve and dilute to the mark with a suitable solvent in which the compound is freely soluble (e.g., acetonitrile or a mobile phase component). This is your 1 mg/mL stock solution.
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Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serial dilution of the stock solution.
Step 2: Sample Preparation (Shake-Flask)
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Add an excess amount of solid 3-(4-Methylphenyl)cyclohex-2-en-1-one to a series of vials. A rule of thumb is to add at least 2-3 times the expected amount needed for saturation (e.g., 10-20 mg).
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Accurately add a known volume of the test solvent (e.g., 2.0 mL) to each vial.
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Securely cap the vials.
Step 3: Equilibration
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Place the vials in the temperature-controlled shaker, set to the desired temperature (e.g., 25 °C).
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Agitate the vials for a period sufficient to ensure equilibrium is reached. A duration of 24 to 48 hours is typical.[2] A preliminary kinetic study can determine the minimum time required.
Step 4: Phase Separation
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After equilibration, allow the vials to stand at the set temperature for 30 minutes to let the larger solid particles settle.
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Centrifuge the vials for 10-15 minutes at a moderate speed (e.g., 3000 rpm) to pellet the remaining undissolved solid.
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Carefully draw the supernatant into a syringe and immediately filter it through a 0.22 µm PTFE syringe filter into a clean HPLC vial.[2] This step is critical to remove all particulate matter.
Step 5: Analysis and Quantification
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Dilute the filtered saturated solution with the mobile phase to a concentration that falls within the range of your calibration curve. A series of dilutions (e.g., 10x, 100x, 1000x) may be necessary.
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Develop an HPLC method capable of resolving the compound from any impurities.
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Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration).
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Inject the diluted samples.
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Calculate the concentration in the diluted sample using the calibration curve.
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Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. This value is the equilibrium solubility, typically reported in mg/mL or mol/L.
References
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Pineda, S., et al. (2023). Stereospecific Synthesis of Cyclohexenone Acids by[4][4]-Sigmatropic Rearrangement Route. The Journal of Organic Chemistry, 88(18), 12898–12906.
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Reddy, M., et al. (2006). Synthesis and Characterization of 3-(4-methyl-phenyl)-2-phenyl-3,4-dihydro-2H-benzo[e][2][4]oxazaphosphinine and Its Chalcogenides. Journal of the Chemical Society of Pakistan, 28(5), 488-491.
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